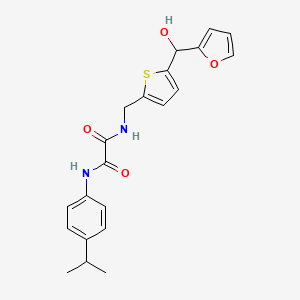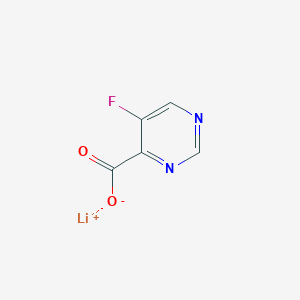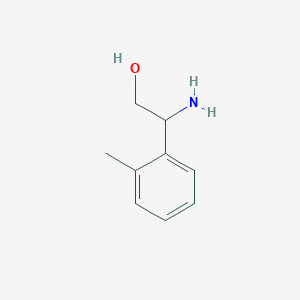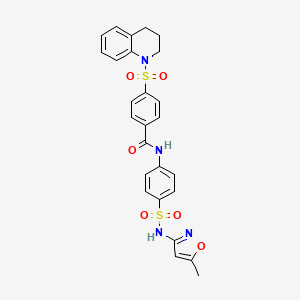![molecular formula C8H14ClNO4 B2359092 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride CAS No. 2361608-76-4](/img/structure/B2359092.png)
2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a carboxymethyl group and an acetic acid moiety, forming a hydrochloride salt. Its unique structure lends itself to diverse applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via alkylation reactions, often using reagents like bromoacetic acid.
Formation of the Acetic Acid Moiety: The acetic acid group is incorporated through esterification or amidation reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound in the development of new therapeutic agents, particularly for neurological and metabolic disorders.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced conductivity or biocompatibility.
Agriculture: It is used in the development of agrochemicals that improve crop yield and resistance to pests.
Mecanismo De Acción
The mechanism by which 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
- 2-[(3R,4R)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
- 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]propionic acid;hydrochloride
- 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]butyric acid;hydrochloride
Comparison: Compared to its analogs, 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride exhibits unique properties due to the specific positioning and nature of its functional groups. This uniqueness translates into distinct reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
2-[(3S,4S)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c10-7(11)1-5-3-9-4-6(5)2-8(12)13;/h5-6,9H,1-4H2,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZEQHRILWQMC-KGZKBUQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CC(=O)O)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)CC(=O)O)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359015.png)
![N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2359017.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)
![6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2359030.png)
![(3As,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one](/img/structure/B2359031.png)
